molecular formula C16H17ClN2OS B5842251 1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B5842251
M. Wt: 320.8 g/mol
InChI Key: PHDCPGOKSCPWGG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea: This compound features a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.

    1-(2-Chlorophenyl)-3-[2-(4-methylphenyl)ethyl]thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-20-13-8-6-12(7-9-13)10-11-18-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDCPGOKSCPWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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